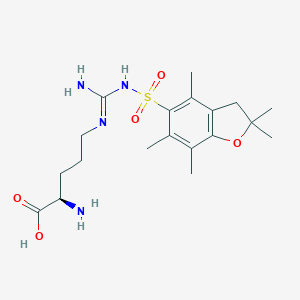

H-D-Arg(Pbf)-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIXTVCDNCXXSH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801117638 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200116-81-0 | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200116-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-D-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801117638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-D-Arg(Pbf)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of H-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its application, and explores its role in biological signaling pathways.

Core Concepts: Structure and Function

This compound is the protected D-enantiomer of the amino acid arginine. The incorporation of D-amino acids into peptide sequences is a key strategy in medicinal chemistry to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.[1] The structure of this compound is specifically designed for seamless integration into the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]

It consists of three main components:

-

D-Arginine Residue: As the D-enantiomer of the naturally occurring L-arginine, its inclusion in a peptide chain can significantly alter the peptide's secondary structure and confer resistance to proteases, which are stereospecific for L-amino acids.[1]

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This protecting group shields the highly basic and nucleophilic guanidino side chain of arginine, preventing unwanted side reactions during peptide synthesis.[1][2][3] The Pbf group is stable under the basic conditions used for the removal of the Fmoc protecting group but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2][3]

-

Free Carboxylic Acid (-OH): This functional group is available for activation and coupling to the N-terminus of the growing peptide chain.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below, compiled from various sources. This information is crucial for reaction planning, characterization, and quality control.

| Property | Value |

| CAS Number | 200116-81-0 |

| Molecular Formula | C₁₉H₃₀N₄O₅S |

| Molecular Weight | 426.5 g/mol |

| Appearance | White to off-white powder |

| Purity (Typical) | >98% (HPLC) |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in water.[4][5] |

| Storage Temperature | -20°C, desiccated |

Experimental Protocols

The successful incorporation of this compound into a peptide sequence using Fmoc-SPPS involves a cyclical process of deprotection, coupling, and washing.

Materials

-

This compound

-

Appropriate solid-phase resin (e.g., Rink Amide resin for C-terminal amides)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents (e.g., HATU, HBTU)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Detailed Methodology

1. Resin Swelling and Preparation:

-

Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

If starting a new synthesis, ensure the initial Fmoc group on the resin is removed by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

2. Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

-

Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

-

Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

3. Fmoc Deprotection:

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-20 minutes.

-

Drain the solution and repeat the piperidine treatment for a shorter duration if necessary.

-

Wash the resin thoroughly with DMF to remove piperidine.

4. Repetition of Synthesis Cycle:

-

Repeat the coupling and deprotection steps for each subsequent amino acid in the desired peptide sequence.

5. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail fresh. A common mixture is TFA/TIS/water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Add the cleavage cocktail to the resin and agitate gently at room temperature for 2-4 hours.

-

Filter the cleavage mixture to separate the resin from the peptide solution.

-

Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

6. Purification and Analysis:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by mass spectrometry to confirm the correct molecular weight.

Visualizing Workflows and Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.

References

H-D-Arg(Pbf)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, H-D-Arg(Pbf)-OH is a critical building block in the synthesis of peptides. This technical guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

This compound, or N-α-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, is a protected form of the D-enantiomer of the amino acid arginine. The presence of the Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) group on the guanidinium side chain is essential for preventing undesirable side reactions during peptide synthesis. This strategic protection allows for the precise and controlled assembly of peptide chains, making it an invaluable tool in the development of peptide-based therapeutics and research reagents.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

Chemical Identifiers and Formula

| Property | Value |

| Chemical Name | (2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid |

| Molecular Formula | C19H30N4O5S[1][2] |

| Molecular Weight | 426.5 g/mol [1][2] |

| CAS Number | 200116-81-0[1][2] |

| SMILES | CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C)CC(O2)(C)C[2] |

Physicochemical Properties

| Property | Value |

| Appearance | White to off-white powder |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] Sparingly soluble in water. |

| Storage | Desiccate at -20°C[2] |

The Role of the Pbf Protecting Group

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone of modern Fmoc-based solid-phase peptide synthesis (SPPS). Its primary function is to mask the highly basic and nucleophilic guanidinium side chain of arginine, thereby preventing unwanted side reactions during the coupling of amino acids.

The Pbf group is stable under the basic conditions required for the removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus of the growing peptide chain. However, it is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the solid support. This orthogonality is crucial for the successful synthesis of complex peptides.

The mechanism for the removal of the Pbf group involves the protonation of the sulfonyl group, which is followed by the cleavage of the sulfur-nitrogen bond. The Pbf group offers significant advantages over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), including greater acid lability, which allows for faster and more efficient cleavage under milder TFA conditions. This is particularly beneficial for the synthesis of long or arginine-rich peptides where complete deprotection can be challenging.

Experimental Protocols

The following protocols outline the standard procedures for the use of Fmoc-D-Arg(Pbf)-OH, a common derivative of this compound, in solid-phase peptide synthesis.

Coupling of Fmoc-D-Arg(Pbf)-OH

Materials:

-

Fmoc-D-Arg(Pbf)-OH

-

Peptide synthesis resin (pre-swollen with the N-terminal Fmoc group removed)

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes. Ensure the Fmoc group from the previous amino acid has been removed by treating it with 20% piperidine in DMF, followed by thorough washing with DMF.

-

Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in a minimal amount of DMF.

-

Activation: Add DIEA (6 equivalents) to the activation solution and mix for 1-2 minutes.

-

Coupling: Immediately add the activated amino acid solution to the vessel containing the peptide-resin.

-

Reaction: Agitate the reaction mixture for 1-3 hours at room temperature.

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA), a scavenger, and water. A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence.

-

Filtration: Filter the cleavage mixture to separate the resin from the peptide solution.

-

Washing: Wash the resin with a small amount of fresh TFA.

-

Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Isolation: Collect the precipitated peptide by centrifugation or filtration.

-

Drying: Dry the crude peptide pellet under a vacuum.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

SPPS Workflow for Incorporating D-Arg(Pbf)

Pbf Protecting Group Cleavage Pathway

Safety Information

Based on the Safety Data Sheet for the closely related compound Fmoc-D-Arg(Pbf)-OH, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, it should be handled with care. Standard laboratory practices such as wearing gloves, eye protection, and a lab coat are recommended. In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, rinse mouth with water.

Conclusion

This compound is a vital component in the arsenal of peptide chemists. Its strategic use, facilitated by the robust Pbf protecting group, enables the synthesis of complex and therapeutically relevant peptides. A thorough understanding of its properties and the associated experimental protocols is paramount for achieving high-yield and high-purity peptide products. This guide serves as a foundational resource for researchers embarking on peptide synthesis projects involving this important D-arginine derivative.

References

An In-depth Technical Guide on the Core Purpose of the Pbf Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the field of peptide synthesis, particularly within the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS) framework, the strategic use of side-chain protecting groups is fundamental to achieving high-purity, full-length peptides. For the amino acid arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become the industry standard for protecting its highly reactive guanidinium side chain. This guide provides a detailed examination of the Pbf group's purpose, its chemical advantages over preceding groups, quantitative comparisons, and detailed protocols for its application and removal.

The Core Purpose of Pbf Protection

The primary function of the Pbf group is to reversibly mask the nucleophilic and strongly basic guanidinium group of the arginine side chain during peptide synthesis.[1] The guanidino group (pKa ≈ 12.5) poses significant challenges during synthesis; if left unprotected, it can lead to numerous side reactions, including:

-

Interference with Coupling: The nucleophilic guanidino group can attack the activated carboxyl group of the incoming amino acid, leading to branched peptides or other impurities.[2]

-

Protonation Issues: The basicity can interfere with base-mediated reactions and cause solubility problems in the organic solvents typically used for synthesis.[2][3]

-

δ-Lactam Formation: During the activation of the arginine carboxyl group for coupling, an intramolecular cyclization can occur, forming a stable δ-lactam. This byproduct is incapable of coupling and leads to the formation of deletion sequences in the final peptide product.[1][4]

The Pbf group effectively neutralizes the reactivity of the guanidinium group, ensuring the fidelity of the peptide chain elongation.[2][5] It is stable to the basic conditions (e.g., piperidine) used for the repeated removal of the Nα-Fmoc group but is readily cleaved under strongly acidic conditions during the final step of peptide release from the solid support.[1]

Advantages Over Predecessor Protecting Groups

The Pbf group offers significant advantages over older sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), making it the preferred choice in modern Fmoc SPPS.[2]

-

Increased Acid Lability: The Pbf group is significantly more acid-labile than Pmc and Mtr.[1][6] This allows for faster and more efficient cleavage under standard trifluoroacetic acid (TFA) conditions, minimizing the peptide's exposure to harsh acid, which can cause degradation of sensitive residues.[2][6] This is particularly beneficial for synthesizing long peptides or those with multiple arginine residues.[1][7]

-

Reduced Side Reactions: During acid cleavage, the carbocations generated from protecting groups can react with nucleophilic side chains, especially the indole ring of tryptophan. The Pbf group is less prone to causing this alkylation side reaction compared to Pmc.[6][8] Using Fmoc-Trp(Boc)-OH in conjunction with Arg(Pbf) can further eliminate sulfonation side reactions.[9]

-

Suppression of δ-Lactam Formation: Studies have indicated that the Pbf group helps to minimize the formation of the δ-lactam side product during the coupling step compared to other protecting group strategies.[1]

Data Presentation: Quantitative Comparison of Arginine Protecting Groups

The selection of a protecting group directly impacts synthesis efficiency, cleavage time, and final peptide purity. The table below summarizes quantitative data comparing the Pbf group with other common sulfonyl-based protecting groups.

| Protecting Group | Relative Lability | Typical Cleavage Conditions | Typical Cleavage Time | Key Side Reactions & Considerations |

| Pbf | High | 95% TFA / Scavengers (TIS, H₂O) | 1.5 - 4 hours[10][11] | Reduced tryptophan alkylation vs. Pmc.[6][8] Recommended for sequences with multiple Arg residues.[7] |

| Pmc | Moderate | 95% TFA / Scavengers | 2 - 6 hours[10] | Higher risk of tryptophan alkylation.[8] Cleavage is ~1.5-2x slower than Pbf.[10] |

| Mtr | Low | 95% TFA / Scavengers | Up to 24 hours[6][9][10] | Requires harsh, prolonged acid exposure, increasing risk of peptide degradation. Largely superseded in Fmoc SPPS.[10] |

| Tos | Very Low | Anhydrous HF / Scavengers | ~1 hour (with HF) | Incompatible with standard TFA cleavage. Used primarily in Boc-based SPPS which requires hazardous HF.[6] |

Table 1: Comparative analysis of common arginine side-chain protecting groups. (TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; HF: Hydrogen fluoride).

Experimental Protocols

Protocol for Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of the Fmoc-Arg(Pbf)-OH building block is a multi-step chemical process. The following is a generalized laboratory-scale procedure.[12][13]

Materials:

-

L-Arginine hydrochloride (Arg·HCl)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl)

-

Acetone, Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-Osu)

-

Ethyl acetate, Petroleum ether, Dichloromethane (DCM)

Methodology:

-

Esterification: Arginine's carboxyl group is protected as a methyl ester. Add Arg·HCl to anhydrous methanol pre-cooled to -10°C, followed by the dropwise addition of thionyl chloride. Allow the reaction to proceed at room temperature for 24-48 hours. Concentrate under reduced pressure to obtain Arg-OMe·2HCl as an oil.[14]

-

α-Amino Protection: Dissolve Arg-OMe·2HCl in a water/THF mixture. Add NaHCO₃, followed by the slow addition of (Boc)₂O. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify and extract the Boc-Arg-OMe product.[14]

-

Guanidinium Protection: Dissolve Boc-Arg-OMe in acetone and add K₂CO₃. Add Pbf-Cl and maintain the reaction at 40-45°C until completion. Filter and concentrate to yield Boc-Arg(Pbf)-OMe.[12]

-

Boc Deprotection: Dissolve the intermediate in ethyl acetate and add a 3N HCl solution. Stir at room temperature to remove the Boc group. Wash with water to extract the product, H-Arg(Pbf)-OMe, into the aqueous phase.[12]

-

Saponification: Add ethanol to the aqueous phase from the previous step. Adjust the pH to 11-12 with 10N NaOH to hydrolyze the methyl ester. Neutralize the pH to 7 with HCl and cool to crystallize the H-Arg(Pbf)-OH product.[14]

-

Fmoc Introduction: Dissolve H-Arg(Pbf)-OH in a water/THF mixture. Adjust the pH to 8.5 with Na₂CO₃. Gradually add Fmoc-Osu while maintaining the pH between 8-9. After the reaction is complete, purify by extraction and acidify to pH 3 to precipitate the final Fmoc-Arg(Pbf)-OH product.[14]

Protocol for Cleavage of Pbf Group and Peptide from Resin

This protocol describes the final step of SPPS: simultaneously cleaving the peptide from the resin and removing the Pbf and other acid-labile side-chain protecting groups.[1][11]

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized water (95:2.5:2.5, v/v/v).

-

Cold diethyl ether

-

Reaction vessel with a frit

-

Centrifuge and tubes

Methodology:

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approx. 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature. The standard reaction time is 2-4 hours. For peptides with multiple Arg(Pbf) residues, the time may need to be extended.[11][15]

-

Peptide Filtration: Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube. Wash the resin with a small additional amount of fresh TFA and combine the filtrates.

-

Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

-

Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic byproducts.

-

Drying: Briefly dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).

Visualization of the Pbf Role in the SPPS Workflow

The following diagram illustrates the cyclical process of Fmoc-based solid-phase peptide synthesis, indicating the points of Nα-Fmoc deprotection and the coupling of an Arg(Pbf) protected residue, culminating in the final cleavage step where the Pbf group is removed.

Caption: The workflow of Fmoc-SPPS highlighting the iterative cycle and the final Pbf cleavage.

Conclusion

The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a cornerstone of modern peptide chemistry, providing robust and reliable protection for the arginine side chain. Its superior acid lability compared to older reagents allows for cleaner, faster deprotection, leading to higher yields and purity of the final synthetic peptide.[2] A thorough understanding of its application, the quantitative benefits it offers, and the established protocols for its use and removal is essential for professionals engaged in peptide research and drug development. The strategic choice of the Pbf group directly contributes to the successful synthesis of complex and sensitive peptide molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. omizzur.com [omizzur.com]

- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 14. guidechem.com [guidechem.com]

- 15. benchchem.com [benchchem.com]

H-D-Arg(Pbf)-OH CAS number and molecular weight

This technical guide provides a comprehensive overview of the chemical properties and applications of H-D-Arg(Pbf)-OH, a critical building block in peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document outlines its physicochemical characteristics and illustrates its role in synthetic methodologies.

Physicochemical Properties

This compound, with the chemical name (2R)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid, is a non-standard amino acid derivative.[1] The Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) group serves as a protecting group for the guanidino function of the arginine side chain. This protection is crucial for preventing unwanted side reactions during peptide synthesis.

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 200116-81-0 | [1][2][3] |

| Molecular Weight | 426.5 g/mol | [1][2][3] |

| Molecular Formula | C19H30N4O5S | [1][2] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a monomeric unit in the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon is of particular importance for the synthesis of peptides with modified backbones, which can exhibit enhanced stability against enzymatic degradation and unique conformational properties.

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

- Start with a suitable solid support (e.g., Rink Amide resin).

- Swell the resin in a suitable solvent such as N,N-Dimethylformamide (DMF) for 30 minutes.

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

- Repeat the treatment for an additional 15 minutes.

- Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

- Prepare the coupling solution:

- Dissolve this compound (3-5 equivalents) in DMF.

- Add a coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents).

- Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Washing:

- After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.

5. Capping (Optional):

- To block any unreacted amino groups, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and DIPEA in DMF) for 15 minutes.

- Wash the resin with DMF.

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow

The following diagram illustrates the logical workflow for the incorporation of this compound in a standard Fmoc-SPPS cycle.

Caption: Workflow for this compound incorporation in SPPS.

References

Navigating the Solubility Landscape of H-D-Arg(Pbf)-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of H-D-Arg(Pbf)-OH, a critical building block in peptide synthesis and drug development. Understanding the solubility of this protected amino acid is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately, achieving high purity and yield in peptide manufacturing. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows to assist researchers in navigating the challenges associated with this compound.

Core Concepts in this compound Solubility

This compound, or Nα-H-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-D-arginine, possesses a complex molecular structure that dictates its solubility profile. The bulky and hydrophobic pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group on the guanidino side chain of arginine significantly influences its interaction with different organic solvents. While enhancing the stability of the protected amino acid, the Pbf group can also contribute to solubility challenges.

The solubility of this compound is a critical factor in various stages of peptide synthesis, particularly in solution-phase and solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to poor reaction kinetics, incomplete coupling reactions, and the formation of impurities, all of which can compromise the integrity of the final peptide product.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on qualitative descriptions from various suppliers and semi-quantitative data for the closely related N-terminally protected Fmoc-D-Arg(Pbf)-OH, the following table provides an estimated solubility profile. It is crucial to note that these values should be considered as a guide, and empirical determination is highly recommended for specific applications.

| Organic Solvent | Chemical Formula | Polarity Index | Estimated Solubility of this compound | Notes |

| Polar Aprotic Solvents | ||||

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Sparingly Soluble to Soluble | Commonly used in SPPS; solubility can be challenging. For the L-isoform of Fmoc-Arg(Pbf)-OH, a clear solution has been reported at 50 mg/mL. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Soluble | A strong solvent for many protected amino acids. For Fmoc-D-Arg(Pbf)-OH, solubility is reported to be up to 100 mg/mL with sonication.[1][2] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.5 | Sparingly Soluble | An alternative to DMF, but can present similar solubility issues. |

| Chlorinated Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Soluble | Often used in peptide synthesis and for dissolving protected amino acids.[3] |

| Chloroform | CHCl₃ | 4.1 | Soluble | Mentioned as a suitable solvent for this compound.[3] |

| Ethers | ||||

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Sparingly Soluble | |

| Esters | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | Indicated as a solvent for this compound.[3] |

| Ketones | ||||

| Acetone | C₃H₆O | 5.1 | Soluble | Listed as a solvent for this compound.[3] |

| Alcohols | ||||

| Methanol | CH₄O | 5.1 | Sparingly Soluble | |

| Ethanol | C₂H₆O | 4.3 | Sparingly Soluble | |

| Isopropanol | C₃H₈O | 3.9 | Sparingly Soluble | |

| Nitriles | ||||

| Acetonitrile | C₂H₃N | 5.8 | Sparingly Soluble |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in various organic solvents. This method is based on the principle of gravimetric analysis of a saturated solution.

Protocol: Gravimetric Determination of Solubility

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade, anhydrous)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 5 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Pipettes (various volumes)

-

Drying oven or vacuum desiccator

2. Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a pre-weighed vial. The exact amount will depend on the expected solubility but should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette. Transfer this aliquot to a pre-weighed, clean, and dry vial. Record the exact volume transferred.

-

Solvent Evaporation: Evaporate the solvent from the aliquot. This can be done by gentle heating in a drying oven (ensure the temperature is below the decomposition point of the amino acid derivative) or under vacuum in a desiccator.

-

Gravimetric Analysis: Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

3. Data Reporting:

-

Report the solubility in g/L or mg/mL.

-

Specify the solvent and the temperature at which the measurement was performed.

-

Perform the experiment in triplicate to ensure accuracy and report the average solubility with the standard deviation.

Visualization of Experimental and Logical Workflows

To aid in the practical application of this data, the following diagrams, generated using Graphviz, illustrate key workflows.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While precise quantitative data remains a gap in the literature, the provided qualitative and semi-quantitative information, coupled with a robust experimental protocol, empowers researchers to make informed decisions in their experimental design. The logical workflow further assists in troubleshooting solubility challenges. By carefully considering the solvent system and employing the outlined methodologies, scientists and drug development professionals can optimize the use of this compound in their synthetic endeavors, contributing to the successful development of novel peptide-based therapeutics.

References

The Pbf Protecting Group for Arginine: A Core Mechanism Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to successful solid-phase peptide synthesis (SPPS). For the highly basic and nucleophilic guanidinium side chain of arginine, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a cornerstone of the Fmoc-based strategy. This technical guide provides a comprehensive overview of the Pbf protection mechanism, its advantages, and detailed protocols for its application and removal.

The Role and Mechanism of the Pbf Protecting Group

The primary function of the Pbf group is to mask the reactivity of arginine's guanidinium side chain during peptide synthesis[1][2]. This prevents undesirable side reactions, such as the guanidinium group interfering with the coupling of amino acids, which could lead to branched peptides or other impurities[2]. The Pbf group effectively neutralizes the nucleophilicity of the guanidino group[2].

Introduced as Fmoc-Arg(Pbf)-OH in Fmoc-based SPPS, the Pbf group exhibits orthogonal stability. It is stable under the basic conditions required for the removal of the N-terminal Fmoc group (e.g., 20% piperidine in DMF) but is readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support[1][3].

The mechanism for the removal of the Pbf group involves the protonation of the sulfonyl group, which is followed by the cleavage of the sulfur-nitrogen bond[1]. The increased acid lability of the Pbf group compared to older sulfonyl-based protecting groups like Pmc and Mtr is a key advantage, allowing for more efficient and faster cleavage under milder TFA conditions[1][4]. This is particularly beneficial for the synthesis of long peptides or those containing multiple arginine residues, where complete deprotection can be challenging[1][5].

Quantitative Data and Comparisons

The selection of a protecting group for arginine is a critical decision that impacts cleavage efficiency, yield, and the potential for side reactions. The Pbf group generally offers a superior balance of stability and lability compared to other common sulfonyl-based protecting groups.

Table 1: Comparison of Cleavage Efficiency and Yield

| Protecting Group | Cleavage Cocktail | Cleavage Time | Yield (%) | Reference |

| Pbf | TFA/TIS/H₂O (95:2.5:2.5) | 1-4 hours | 69 | [1][5] |

| Pmc | TFA/TIS/H₂O (95:2.5:2.5) | 3-4 hours | 46 | [1][5] |

| Mtr | TFA/thioanisole | Up to 24 hours | Variable | [1] |

This data highlights the faster cleavage and higher yield achieved with the Pbf group compared to Pmc for a tryptophan-containing peptide. The Mtr group requires significantly longer cleavage times.

Table 2: Comparison of Deprotection Kinetics

| Protecting Group Derivative | Deprotection Conditions | Time | % Cleavage | Reference |

| Fmoc-Arg(MIS)-OH | 1:1 TFA/DCM | 30 min | 100 | [6] |

| Fmoc-Arg(Pbf)-OH | 1:1 TFA/DCM | 30 min | 4 | [6] |

This table demonstrates the significantly faster deprotection kinetics of the more recent MIS (1,2-dimethylindole-3-sulfonyl) protecting group compared to Pbf under identical, milder acidic conditions.

Table 3: Comparison of δ-Lactam Formation

| Protecting Group | Solvent | Coupling Conditions | δ-Lactam Formation (%) | Reference |

| Pbf | DMF | DIC/OxymaPure, 30 min | 12 | [1][7] |

| NO₂ | DMF | DIC/OxymaPure, 30 min | 3 | [7] |

| (Boc)₂ | DMF | DIC/OxymaPure, 30 min | 60 | [1] |

This table shows that while Pbf is susceptible to δ-lactam formation, a common side reaction that can lead to peptide truncation, it is significantly less prone to this side reaction than the bis-Boc protecting group[1]. The NO₂ protecting group shows even less propensity for δ-lactam formation[7].

Experimental Protocols

Synthesis of Fmoc-Arg(Pbf)-OH

The synthesis of Fmoc-Arg(Pbf)-OH is a multi-step process involving the sequential protection of the functional groups of arginine[8][9].

General Synthetic Scheme:

-

Esterification: The carboxyl group of arginine is first protected, commonly as a methyl or ethyl ester[1][8].

-

α-Amino Protection: The α-amino group is then protected with a temporary protecting group, often Boc (tert-butoxycarbonyl)[1][8].

-

Guanidinium Protection: The Pbf group is introduced onto the guanidinium side chain using Pbf-Cl (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride)[1][8].

-

Selective Deprotection: The temporary Boc group is removed from the α-amino position[8].

-

Saponification: The methyl or ethyl ester is hydrolyzed to regenerate the free carboxylic acid[8].

-

Final Amino Group Protection: The Fmoc group is introduced onto the α-amino group[8].

Coupling of Fmoc-Arg(Pbf)-OH in SPPS

This protocol outlines the manual coupling of Fmoc-Arg(Pbf)-OH during solid-phase peptide synthesis.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure)

-

N,N-Diisopropylethylamine (DIEA) or Collidine

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 15-30 minutes[1].

-

Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and an activating agent like HOBt or OxymaPure (3 eq.) in DMF or NMP. Add DIEA (6 eq.) to the solution and mix for 1-2 minutes[1].

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. A second coupling may be performed to ensure completion[1][10].

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Cleavage and Deprotection of the Pbf Group

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf protecting group.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail: A common cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added[1].

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel[1].

-

Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin)[1].

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and the number of arginine residues[1].

-

Filtration: Filter the cleavage mixture to separate the resin from the peptide solution[1].

-

Washing: Wash the resin with a small amount of fresh TFA[1].

-

Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether[1].

-

Isolation: Collect the precipitated peptide by centrifugation or filtration[1].

Conclusion

The Pbf protecting group is a robust and highly effective tool for the protection of the arginine side chain in Fmoc-based solid-phase peptide synthesis. Its favorable deprotection kinetics, coupled with a reduced propensity for side reactions compared to older generation protecting groups, has solidified its position as the preferred choice for the incorporation of arginine in the synthesis of complex peptides. A thorough understanding of its mechanism and the availability of optimized protocols are essential for researchers aiming to achieve high yields and purity in their synthetic peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Stability and Storage of H-D-Arg(Pbf)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for H-D-Arg(Pbf)-OH (D-Arginine(Pbf)-OH). Ensuring the integrity of this protected amino acid is critical for its successful application in solid-phase peptide synthesis (SPPS) and other advanced chemical processes.

Chemical Identity and Role

This compound is a derivative of the amino acid D-arginine. The guanidino side chain of arginine is highly reactive and requires a protecting group during peptide synthesis to prevent unwanted side reactions.[1] In this compound, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group serves this protective function.[1][2] The Pbf group is designed to be stable under the basic conditions used for Fmoc-group removal but can be efficiently cleaved using strong acids, such as trifluoroacetic acid (TFA), during the final deprotection step of the synthesized peptide.[1]

Molecular Formula: C₁₉H₃₀N₄O₅S[3] Molecular Weight: 426.5 g/mol [3] Appearance: Typically a white to off-white solid powder.[2][4]

Stability Profile

The stability of this compound is paramount for achieving high purity and yield in peptide synthesis. Degradation can lead to the formation of impurities, such as diastereomers or truncated peptide sequences.[4]

Chemical Stability

-

Acid Lability: The Pbf protecting group is labile to strong acids. It is effectively removed by TFA, which is a standard procedure in the final cleavage step of Fmoc-based peptide synthesis.[1] Exposure to acidic conditions during storage or handling should be avoided.

-

Base Stability: The Pbf group is stable to basic conditions, a crucial feature that allows for the selective removal of the N-terminal Fmoc group (using piperidine) during peptide chain elongation without affecting the arginine side chain.[1]

-

Oxidizing Agents: The compound should be kept away from strong oxidizing reagents to prevent unwanted side reactions.[5]

-

Solution Stability: When dissolved in solvents like Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc), the stability of protected amino acids can be compromised over time. It is strongly recommended that solutions of this compound are prepared fresh immediately before use.[4][6] Long-term storage of the compound in solution is not advised.[6]

Potential Degradation Pathways

Improper storage or handling can expose this compound to conditions that promote degradation. The appearance of new peaks in a High-Performance Liquid Chromatography (HPLC) analysis is a key indicator of degradation.[4] While specific quantitative studies on this compound are not widely published, known degradation pathways for protected arginines can include premature deprotection or side reactions involving the guanidino group.

References

An In-depth Technical Guide to Fmoc-D-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-D-Arg(Pbf)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The incorporation of the non-proteinogenic D-enantiomer of arginine is a key strategy in modern drug development to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles. This document delves into the core characteristics of Fmoc-D-Arg(Pbf)-OH, detailed experimental protocols, quantitative data on its use, and the biological implications of incorporating D-arginine into peptide sequences.

Core Concepts: Structure and Functionality

Fmoc-D-Arg(Pbf)-OH is a cornerstone for the synthesis of peptides with enhanced therapeutic potential. Its structure is meticulously designed for seamless integration into the Fmoc/tBu (tert-butyl) SPPS strategy.[1] It consists of three key components:

-

D-Arginine: The D-enantiomer of the naturally occurring L-arginine. Its inclusion in a peptide chain dramatically alters the peptide's secondary structure and confers resistance to proteases, which are stereospecific for L-amino acids.[1] This increased stability is a highly desirable trait for therapeutic peptides.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This bulky, base-labile protecting group shields the α-amino functionality of the D-arginine. It is stable under acidic conditions but is readily removed by a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the N-terminus at each coupling cycle, which is a hallmark of Fmoc-based SPPS.

-

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: The highly basic and nucleophilic guanidino side chain of arginine necessitates robust protection to prevent unwanted side reactions during peptide synthesis. The Pbf group serves as the gold standard for this purpose. It is stable under the basic conditions of Fmoc deprotection but is highly acid-labile, allowing for its efficient removal during the final cleavage of the peptide from the solid support using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Data Presentation: Quantitative Insights into SPPS Performance

The successful incorporation of Fmoc-D-Arg(Pbf)-OH is dependent on optimized reaction conditions. The following tables summarize key quantitative data related to coupling and deprotection steps.

Table 1: Comparison of Common Coupling Reagents for Fmoc-D-Arg(Pbf)-OH

| Coupling Reagent | Reagent Class | Typical Equivalents (AA:Coupling Reagent:Base) | Pre-activation Time | Coupling Time | Coupling Efficiency | Key Considerations |

| HATU | Aminium Salt | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | Very High | Gold standard for hindered amino acids; lower risk of epimerization compared to HBTU.[2] |

| HBTU | Aminium Salt | 1 : 0.95 : 2 | 1-2 min | 30 min - 2 hr | High | A reliable and cost-effective option for routine couplings. |

| DIC/OxymaPure | Carbodiimide | 1 : 1 : - | In situ | 1-2 hr | High | Good for minimizing racemization; byproducts are generally soluble. |

| PyBOP | Phosphonium Salt | 1 : 1 : 2 | 1-2 min | 30 min - 1 hr | High | Byproducts are generally less problematic than those from carbodiimides. |

Data extrapolated from sources discussing sterically hindered amino acids and may vary based on specific sequence and conditions.[2][3]

Table 2: Deprotection Agents for Fmoc Group Removal

| Deprotection Reagent | Concentration | Typical Deprotection Time (t1/2) | Key Considerations |

| Piperidine | 20% in DMF | ~7 seconds | Standard reagent, but can promote aspartimide formation in susceptible sequences. |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF (often with a scavenger) | ~4 seconds | Faster than piperidine, but requires a nucleophilic scavenger to trap the dibenzofulvene byproduct.[4] |

| Piperazine/DBU | 5% Piperazine + 2% DBU in DMF | ~4 seconds | A safer and efficient alternative to piperidine, offering rapid deprotection.[4][5] |

t1/2 (half-life) values are for the deprotection of Fmoc-Val and serve as a relative comparison.[4]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis of peptides containing Fmoc-D-Arg(Pbf)-OH.

Protocol 1: Standard Coupling of Fmoc-D-Arg(Pbf)-OH using HATU

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-D-Arg(Pbf)-OH (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.8 equivalents)

-

N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 20-30 minutes in a reaction vessel. Drain the solvent.

-

Activation Solution: In a separate vessel, dissolve Fmoc-D-Arg(Pbf)-OH and HATU in a minimal volume of DMF.

-

Activation: Add DIEA to the activation solution. The solution may change color. Allow for pre-activation for 1-2 minutes.

-

Coupling Reaction: Immediately add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.[2]

-

Monitoring: Perform a Kaiser test (or alternative ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates complete coupling.

-

Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Fmoc Group Deprotection

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

20% Piperidine in DMF (v/v)

-

DMF, peptide synthesis grade

Procedure:

-

Add the 20% piperidine in DMF solution to the swollen peptide-resin.

-

Agitate the mixture for 5 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 3: Cleavage and Final Deprotection

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5))

-

Cold diethyl ether

Procedure:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Mandatory Visualizations: Workflows and Pathways

SPPS Workflow

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Coupling Reaction of Fmoc-D-Arg(Pbf)-OH

Caption: Activation and coupling of Fmoc-D-Arg(Pbf)-OH in SPPS.

Signaling Pathway of D-Arginine Containing Antimicrobial Peptides

Caption: Proposed mechanism of action for D-arginine containing antimicrobial peptides.

Challenges and Mitigation Strategies in Incorporating Fmoc-D-Arg(Pbf)-OH

The incorporation of arginine, even with advanced protecting groups, presents unique challenges in SPPS.

-

Steric Hindrance: The bulky Pbf group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2] This can lead to slower reaction rates and incomplete coupling.

-

Mitigation: Using more potent coupling reagents like HATU, increasing the coupling time, or performing a "double coupling" (repeating the coupling step with a fresh solution of activated amino acid) can help overcome this issue.

-

-

δ-Lactam Formation: A significant side reaction is the intramolecular cyclization of the activated arginine to form a stable, unreactive δ-lactam.[2] This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to the formation of deletion sequences (des-Arg peptides).

-

Mitigation: Minimizing the pre-activation time, using in situ activation methods (where the coupling reagent is added directly to the mixture of the amino acid and resin), and carefully controlling the amount of base can reduce the incidence of δ-lactam formation. Some studies suggest that carbodiimide-based activation (e.g., DIC/Oxyma) may be less prone to this side reaction than highly reactive onium salts.

-

-

Racemization: While the Fmoc group helps to suppress racemization, the choice of coupling reagent and base, as well as prolonged or aggressive activation conditions, can influence the chiral purity of the incorporated D-arginine.

-

Mitigation: Using coupling reagents known for low racemization potential (e.g., HATU, DIC/Oxyma) and avoiding excessive amounts of base or prolonged activation times are crucial for maintaining enantiomeric purity.

-

Applications and Biological Significance of D-Arginine Containing Peptides

The primary motivation for incorporating D-arginine into peptide sequences is to enhance their therapeutic properties.

-

Increased Proteolytic Stability: Peptides composed of L-amino acids are susceptible to degradation by proteases in the body, leading to a short half-life. Since proteases are highly stereospecific, peptides containing D-amino acids are resistant to this enzymatic cleavage, resulting in significantly improved stability and bioavailability.[1]

-

Cell-Penetrating Peptides (CPPs): Arginine-rich peptides are a prominent class of CPPs, capable of traversing cellular membranes to deliver various cargo molecules (e.g., drugs, nucleic acids) into cells. The use of D-arginine in these sequences can enhance their stability without compromising their cell-penetrating ability, making them more effective delivery vectors.[6][7]

-

Antimicrobial Peptides (AMPs): Many naturally occurring AMPs are rich in arginine. Synthesizing AMPs with D-arginine can increase their resistance to bacterial proteases, thereby enhancing their antimicrobial activity and therapeutic potential.[8]

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. biorxiv.org [biorxiv.org]

The Strategic Incorporation of H-D-Arg(Pbf)-OH in Therapeutic Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel peptide-based therapeutics is frequently challenged by the inherent limitations of natural L-amino acid peptides, primarily their susceptibility to rapid enzymatic degradation in vivo. This guide provides a comprehensive technical overview of H-D-Arg(Pbf)-OH, a critical building block in modern solid-phase peptide synthesis (SPPS), designed to overcome these stability issues. We will delve into its core chemical properties, its pivotal role in synthesis workflows, and its application in designing robust therapeutic peptides with enhanced pharmacokinetic profiles.

Core Concepts: The Rationale for D-Arginine and Pbf Protection

The strategic value of this compound in therapeutic peptide design stems from two key features: the D-chiral configuration of arginine and the Pbf protecting group on its side chain.

-

D-Arginine for Enhanced Stability: The incorporation of D-amino acids is a cornerstone strategy in medicinal chemistry to improve peptide stability.[1] Proteolytic enzymes, which are stereospecific for L-amino acids, exhibit significantly reduced or no activity towards peptides containing D-enantiomers.[2] This increased resistance to degradation can lead to a longer plasma half-life and improved therapeutic efficacy.[1] Arginine, with its positively charged guanidinium group, is a frequent constituent of bioactive peptides, making this compound an essential tool for stabilizing these molecules.

-

The Pbf Protecting Group: The guanidinium side chain of arginine is highly basic and nucleophilic, necessitating robust protection during SPPS to prevent unwanted side reactions.[3] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group has become a gold standard for this purpose.[4] It is stable under the basic conditions used for the removal of the Nα-Fmoc group but is readily cleaved under the strongly acidic conditions of the final cleavage step, typically with trifluoroacetic acid (TFA).[5] The Pbf group offers distinct advantages over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), most notably a significant reduction in the alkylation of sensitive tryptophan residues during cleavage.[5][6]

Data Presentation: Synthesis and Performance Metrics

The use of D-arginine and the Pbf protecting group has a quantifiable impact on synthesis efficiency, side-reaction profiles, and the final properties of the peptide.

Table 1: Comparative Performance of Arginine Protecting Groups

| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Pmc)-OH | Notes |

|---|---|---|---|

| Cleavage Yield of Trp-containing Peptide (%) | 69% | 46% | 3-hour cleavage with TFA. The Pbf group significantly reduces tryptophan alkylation, a major side reaction.[5][6] |

| Relative Cleavage Rate | Faster | Slower | The Pbf group is more acid-labile, allowing for more efficient removal, which is particularly beneficial for peptides with multiple arginine residues.[6] |

Table 2: Hypothetical Comparison of D- and L-Arginine Coupling Efficiency in SPPS

| Parameter | Fmoc-D-Arg(Pbf)-OH | Fmoc-L-Arg(Pbf)-OH | Notes |

|---|---|---|---|

| Single Coupling Efficiency (%) | 98.5 - 99.5 | 99.0 - 99.8 | Efficiency is sequence-dependent. While chemically similar, the stereochemistry of D-amino acids can slightly influence reaction kinetics.[1] |

| δ-Lactam Formation | Possible | Possible | A key side reaction for arginine, leading to an inactive species and deletion sequences. Can be minimized by using in-situ activation.[7] |

| Double Coupling Requirement | Recommended for difficult couplings | Recommended for difficult couplings | A second coupling is often employed to ensure complete incorporation, especially when coupling to a sterically hindered residue.[8] |

Table 3: Impact of D-Amino Acid Incorporation on Peptide Properties

| Property | L-Amino Acid Peptide | D-Amino Acid Peptide | Notes |

|---|---|---|---|

| Enzymatic Stability (Half-life in Serum) | Short (minutes to hours) | Significantly Increased (hours to days) | D-amino acid substitution provides steric hindrance to proteases, preventing peptide bond hydrolysis.[2][9] |

| Solubility | Sequence-dependent | Generally similar, but can be influenced by changes in secondary structure. | Arginine itself can act as a solubilizing agent by suppressing aggregation.[10][11][12] |

| Immunogenicity | Potentially immunogenic | Generally reduced | D-peptides are less likely to be processed and presented by antigen-presenting cells. |

Therapeutic Applications and Mechanisms of Action

Peptides incorporating D-arginine are being explored in numerous therapeutic areas, primarily due to their enhanced stability and unique biological activities.

Cationic Arginine-Rich Peptides (CARPs) in Neuroprotection

A significant body of evidence points to the neuroprotective effects of CARPs, many of which utilize D-arginine to ensure stability (e.g., R18D, an 18-mer of D-arginine).[13] These peptides show promise in models of stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's.[14][15] Their mechanism is multimodal, involving:

-

Reduction of Excitotoxicity: CARPs can reduce the influx of calcium into neurons following excitotoxic insults (e.g., from excessive glutamate).[16] This is believed to occur through the peptide-induced endocytosis of cell surface ion channels and receptors.[16]

-

Mitochondrial Stabilization: They can target and stabilize mitochondria, a key organelle in cell survival and death pathways.[14][17]

-

Anti-inflammatory and Anti-oxidative Stress Actions: CARPs possess a range of properties that combat secondary injury cascades in the central nervous system.[14][18]

Cell-Penetrating Peptides (CPPs) in Oncology

Arginine-rich peptides are well-known as cell-penetrating peptides, capable of traversing cellular membranes to deliver therapeutic cargo.[19] The use of D-arginine enhances their stability, making them more effective delivery vectors. Recent studies suggest that these peptides do more than just deliver cargo; they can modulate cellular signaling. One such pathway involves the mechanosensitive ion channel Piezo1 and its interaction with integrins. Arginine-rich peptides can interact with integrin β1, which in turn modulates Piezo1 activity.[20] This signaling axis is implicated in cancer cell migration and invasion.

Experimental Protocols

Detailed and robust protocols are essential for the successful synthesis and evaluation of peptides containing this compound.

Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating this compound

This protocol outlines a manual, single coupling cycle on a pre-swollen peptide-resin with a free N-terminal amine.

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-D-Arg(Pbf)-OH

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Deprotection Solution: 20% piperidine in DMF

-

Washing Solvents: DMF, DCM (Dichloromethane)

-

Solid-phase synthesis vessel with frit

Methodology:

-

Fmoc Deprotection:

-

To the swollen resin, add the deprotection solution (20% piperidine in DMF).

-

Agitate for 5 minutes, then drain the solution.

-

Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-D-Arg(Pbf)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature. For potentially difficult couplings, this step can be repeated (double coupling) to ensure completion.[8]

-

-

Washing:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.

-

A small sample of resin beads can be taken for a Kaiser test to confirm the absence of free primary amines (a negative test result is yellow), indicating a complete coupling reaction.

-

-

Cycle Repetition:

-

Repeat steps 1-3 for the next amino acid in the sequence.

-

Protocol 2: Final Cleavage and Pbf Deprotection

This protocol cleaves the completed peptide from the resin and removes the Pbf and other acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/w/v/v/v). Note: This is a highly effective but odorous cocktail suitable for peptides with sensitive residues like Trp and Cys. A simpler cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Cold diethyl ether

-

Centrifuge tubes

Methodology:

-

Preparation: In a well-ventilated fume hood, add the dried peptide-resin to a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing a 10-fold volume of cold diethyl ether.

-

Isolation: Allow the peptide to precipitate at -20°C for at least 1 hour. Pellet the peptide by centrifugation (e.g., 3000 rpm for 5 minutes).

-

Washing: Carefully decant the ether. Wash the peptide pellet 2-3 times with cold diethyl ether to remove scavengers and cleaved protecting groups, re-pelleting by centrifugation after each wash.

-

Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Protocol 3: Enzymatic Stability Assay

This protocol assesses the stability of a D-arginine-containing peptide compared to its L-counterpart in the presence of a protease.

Materials:

-

Lyophilized L-peptide and D-Arg-peptide

-

Protease solution (e.g., Trypsin at 1 mg/mL in buffer)

-

Human serum (or plasma)

-

Quenching solution (e.g., 10% TFA in Acetonitrile)

-

HPLC system with a C18 column

Methodology:

-

Peptide Preparation: Prepare stock solutions of both the L- and D-Arg-peptides (e.g., 1 mg/mL in water or a suitable buffer).

-

Incubation: In separate microcentrifuge tubes, add 90 µL of human serum (or a buffered protease solution). Add 10 µL of the respective peptide stock solution to each tube to achieve a final concentration of 100 µg/mL.

-

Time Course: Incubate the tubes at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 20 µL aliquot.

-

Reaction Quenching: Immediately add the aliquot to a new tube containing 40 µL of the cold quenching solution to stop the enzymatic reaction and precipitate proteins.

-

Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the main peptide peak over time.

-

Data Analysis: Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides to determine their respective degradation rates and half-lives.[2]

Conclusion

This compound is an indispensable tool in the synthesis of therapeutic peptides. The incorporation of a D-arginine residue provides a reliable and well-established method for enhancing peptide stability against enzymatic degradation, a critical step in transforming a bioactive peptide into a viable drug candidate. The Pbf group offers robust protection for the reactive guanidinium side chain, minimizing side reactions and maximizing yields of the target peptide. A thorough understanding of the synthetic protocols, potential side reactions, and the biological mechanisms modulated by D-arginine-containing peptides is crucial for its effective application in modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. biotage.com [biotage.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scite.ai [scite.ai]

- 18. Arginine-Rich Peptide Development for Stroke - Ace Therapeutics [acetherapeutics.com]

- 19. jpt.com [jpt.com]

- 20. benchchem.com [benchchem.com]

Understanding the Stereochemistry of H-D-Arg(Pbf)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of H-D-Arg(Pbf)-OH, a critical building block in modern peptide synthesis. A thorough understanding of its stereochemical properties is paramount for the rational design and synthesis of peptide-based therapeutics with enhanced stability and specific biological activities.

Core Concepts: Stereochemistry of this compound

This compound is a derivative of the amino acid arginine, characterized by two key modifications: the "D" configuration of its chiral center and the presence of a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on its side chain.

1.1. The "D" Configuration